![molecular formula C17H16N2O4S B6497693 2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 946263-14-5](/img/structure/B6497693.png)
2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
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Description
“2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide” is a complex organic compound. It is a derivative of benzamide and thiophene . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . Thiophene is a reactant involved in the synthesis of various compounds, including triazole-linked-thiopene conjugates .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reactants. For instance, the synthesis of certain benzamide compounds starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The yields for 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides were reported to be 43–50% and 40–72%, respectively .
Molecular Structure Analysis
The molecular structure of “2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide” can be inferred from its name. It likely contains a benzamide core structure, which is substituted with two methoxy groups at the 2nd and 3rd positions . Additionally, it has a thiophene and an oxazole ring attached to the benzamide core.
Scientific Research Applications
Antioxidant and Antibacterial Activities
This compound has been synthesized and analyzed for its antioxidant activity . The in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Industrial Chemistry and Material Science
Thiophene derivatives, which are part of the compound’s structure, are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
The compound’s thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Tyre Industry
The compound, known as “F2493-1177”, is used as a reference tyre for braking traction, snow traction, and wear performance evaluations . It can also be used for other evaluations, such as pavement roughness, noise, or other tests that require a reference tyre .
properties
IUPAC Name |
2,3-dimethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-13-6-3-5-12(16(13)22-2)17(20)18-10-11-9-14(23-19-11)15-7-4-8-24-15/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUOQPHQHRRWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide |
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